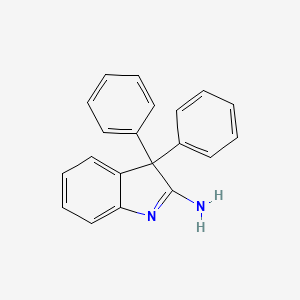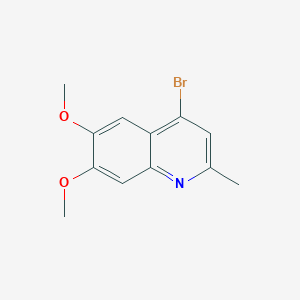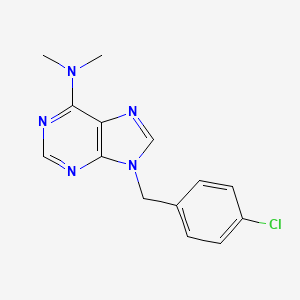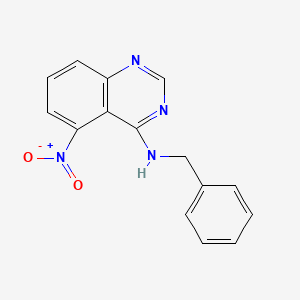
2-(Aminomethyl)-4-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 4-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to yield 4-iodonaphthalene. Subsequently, the 4-iodonaphthalene undergoes a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, column chromatography, or distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(Aminomethyl)-4-azidonaphthalene or 2-(Aminomethyl)-4-cyanonaphthalene can be formed.
Oxidation Products: Oxidation can yield imines or nitriles, such as 2-(Formyl)-4-iodonaphthalene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with modified functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceutical agents, particularly in the design of novel drugs with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)-4-iodonaphthalene can be compared with other naphthalene derivatives, such as:
2-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound provides unique reactivity and binding properties.
2-(Aminomethyl)-4-chloronaphthalene: Contains a chlorine atom instead of iodine. The larger size and higher polarizability of iodine in this compound can enhance its interactions with biological targets.
2-(Aminomethyl)-4-fluoronaphthalene: Features a fluorine atom, which is smaller and less polarizable than iodine. The distinct electronic properties of iodine in this compound can lead to different reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(4-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
Clé InChI |
RDYVFSRQOORVAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)




